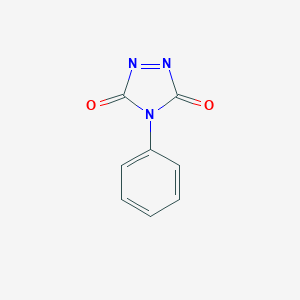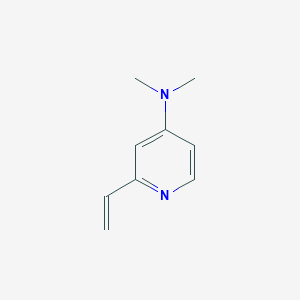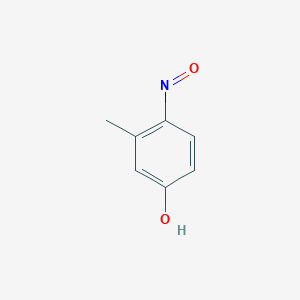
N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin and gained popularity as a recreational drug in the 1990s. However, the drug was later banned in many countries due to its potential health risks and abuse potential. Despite this, 2C-T-7 has been the subject of scientific research for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By activating this receptor, this compound may produce its psychedelic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known to produce psychedelic effects, including altered perception, mood, and thought processes. It may also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine in lab experiments include its potential therapeutic applications, particularly in the treatment of depression and neurodegenerative diseases. However, the drug is also associated with potential health risks and abuse potential, which may limit its use in research.
Orientations Futures
There are several potential future directions for research on N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression and neurodegenerative diseases. Another direction is to study its mechanism of action and biochemical and physiological effects in more detail. Additionally, research could focus on developing safer and more effective analogs of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine involves the reaction of 2,5-dimethoxybenzaldehyde with 4-fluorobenzylmagnesium bromide to form 2,5-dimethoxy-4-(4-fluorobenzyl)benzaldehyde. This intermediate is then reacted with thioacetic acid to form 2,5-dimethoxy-4-(4-fluorobenzylthio)benzaldehyde. The final step involves the reaction of this intermediate with N-methyl-2-phenylethylamine to form this compound.
Applications De Recherche Scientifique
N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine has been the subject of scientific research for its potential therapeutic applications. One study found that the drug had antidepressant effects in animal models, suggesting that it may be useful in the treatment of depression. Another study found that this compound had neuroprotective effects in rat brain cells, indicating that it may have potential in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
146931-13-7 |
|---|---|
Formule moléculaire |
C24H25F2NS |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C25H24F5NS/c1-31(14-13-18-3-2-4-21(17-18)25(28,29)30)15-16-32-24(19-5-9-22(26)10-6-19)20-7-11-23(27)12-8-20/h2-12,17,24H,13-16H2,1H3 |
Clé InChI |
RTRUBGIMENCJJK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=CC=C1)C(F)(F)F)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
SMILES canonique |
CN(CCC1=CC(=CC=C1)C(F)(F)F)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Synonymes |
N-(2-(bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine VUF 4576 VUF-4576 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)




![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)




![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

